(R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride
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Overview
Description
®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound known for its applications in medicinal chemistry. This compound is characterized by its piperazine ring, which is a common structural motif in many biologically active molecules. The presence of the benzyl and ethyl groups further enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can be performed on the carboxylate group to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 3-ethylpiperazine-1-carboxylate: Similar in structure but with a tert-butyl group instead of a benzyl group.
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate: The enantiomer of the above compound, differing in the spatial arrangement of atoms.
®-1-Boc-3-ethylpiperazine: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a benzyl group.
Uniqueness
®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl (3R)-3-ethylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHHOQANMQUTOS-BTQNPOSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662641 |
Source
|
Record name | Benzyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217699-53-0 |
Source
|
Record name | Benzyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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